molecular formula C8H9NO4 B1268508 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid CAS No. 952569-58-3

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1268508
CAS No.: 952569-58-3
M. Wt: 183.16 g/mol
InChI Key: BMQLZHDFXVPFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrrole ring

Scientific Research Applications

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets in this case would be the palladium catalyst and the organoboron reagents .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves the interaction of the compound with a palladium catalyst and an organoboron reagent . The reaction proceeds through oxidative addition, where the palladium catalyst donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the organoboron reagent transfers an organic group to the palladium .

Biochemical Pathways

It’s important to note that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various bioactive compounds .

Result of Action

The result of the action of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, when used in a Suzuki–Miyaura cross-coupling reaction, is the formation of a new carbon–carbon bond . This can lead to the synthesis of various bioactive compounds, contributing to the development of new pharmaceuticals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst, an organoboron reagent, and a suitable solvent . The reaction is also sensitive to temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an amine, followed by cyclization and subsequent functional group transformations to introduce the ethoxycarbonyl and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

    Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the carboxylic acid group.

    Reduction: Reduced forms of the ethoxycarbonyl group, such as alcohols.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Comparison with Similar Compounds

    5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

Uniqueness: 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-3-5(9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQLZHDFXVPFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356279
Record name 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952569-58-3
Record name 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.